molecular formula C10H23N B3052765 N,N-Diisopropylisobutylamine CAS No. 44976-81-0

N,N-Diisopropylisobutylamine

Cat. No.: B3052765
CAS No.: 44976-81-0
M. Wt: 157.3 g/mol
InChI Key: GGAIWRNUQIHLRE-UHFFFAOYSA-N
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Description

N,N-Diisopropylisobutylamine is an organic compound with the molecular formula C10H23N. It is classified as a secondary amine, containing two isopropyl groups and one isobutyl group attached to the nitrogen atom. This compound is a colorless liquid at room temperature and is known for its weak basicity. It is used in various industrial and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diisopropylisobutylamine can be synthesized through the alkylation of isobutylamine with isopropyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of isopropyl halides to form the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the continuous addition of reactants and the removal of by-products to ensure a high-efficiency production .

Chemical Reactions Analysis

Types of Reactions: N,N-Diisopropylisobutylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Amine oxides.

    Reduction: Primary amines.

    Substitution: Tertiary amines.

Scientific Research Applications

N,N-Diisopropylisobutylamine has several applications in scientific research, including:

Mechanism of Action

The mechanism by which N,N-Diisopropylisobutylamine exerts its effects involves its interaction with various molecular targets. As a secondary amine, it can form hydrogen bonds and participate in nucleophilic substitution reactions. The compound’s basicity allows it to act as a proton acceptor, facilitating various chemical transformations. In biological systems, it may interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

    N,N-Diisopropylethylamine: Similar in structure but contains an ethyl group instead of an isobutyl group.

    Diisopropylamine: Contains two isopropyl groups attached to the nitrogen atom.

Uniqueness: N,N-Diisopropylisobutylamine is unique due to its specific combination of isopropyl and isobutyl groups, which confer distinct steric and electronic properties. This makes it particularly useful in applications requiring selective reactivity and stability .

Properties

IUPAC Name

2-methyl-N,N-di(propan-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N/c1-8(2)7-11(9(3)4)10(5)6/h8-10H,7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAIWRNUQIHLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391351
Record name N,N-Diisopropylisobutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44976-81-0
Record name N,N-Diisopropylisobutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diisopropylisobutylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of diisopropylamine (20.24 g, 0.2 mol) and isobutyl phenylsulfonate (29.83 g, 0.1 mol) was refluxed with stirring for 72 hours. Aqueous 5M potassium hydroxide (30 ml, 0.15 mol) was added. The organic phase was separated and the aqueous phase was extracted with n-pentane (50 ml). The organic solutions were combined, dried over anhydrous magnesium sulfate and the produce was isolated by distillation to yield 10.70 g, 68% of the title product, bp 75-77° C./45 mm Hg. 1H NMR CDCl3 δ ppm, 0.83 (d, J=6.5 Hz, 6H, CH3), 0.95 (d, J=6.5 Hz, 12H, CH3), 1.59 (nonet, J=6.5 Hz, 1H, CH), 2.10 (d, J=6.5 Hz, 2H, CH2), 2.95 (sep, J=6.5 Hz, 2H, CH).
Quantity
20.24 g
Type
reactant
Reaction Step One
Quantity
29.83 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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